molecular formula C12H19NO2 B8275556 1-(N-Ethylanilino)-3-methoxy-2-propanol

1-(N-Ethylanilino)-3-methoxy-2-propanol

Cat. No.: B8275556
M. Wt: 209.28 g/mol
InChI Key: PHUDGDLIKLTISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-Ethylanilino)-3-methoxy-2-propanol is a propanol derivative featuring an N-ethylanilino group at position 1 and a methoxy group at position 3. This compound is part of a broader class of amino-propanol derivatives studied for their diverse chemical and biological properties. For instance, related compounds exhibit radiosensitizing, enzymatic inhibitory, and thermal stability properties, suggesting possible applications in oncology and polymer chemistry .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(N-ethylanilino)-3-methoxypropan-2-ol

InChI

InChI=1S/C12H19NO2/c1-3-13(9-12(14)10-15-2)11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3

InChI Key

PHUDGDLIKLTISY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(COC)O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

1-(Diethylamino)-3-methoxy-2-propanol (CAS 3141-80-8)
  • Structure: Replaces the N-ethylanilino group with a diethylamino group.
  • Properties: The aliphatic diethylamino group enhances solubility in non-polar solvents compared to the aromatic N-ethylanilino moiety. This compound is commercially available through suppliers like Shanghai Danfan Network Science & Technology Co., Ltd., indicating industrial relevance .
  • Applications: Likely used in organic synthesis or as an intermediate in surfactant production due to its polar-nonpolar duality.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
  • Structure: Features a morpholino group (oxygen-containing heterocycle) and a decanoylamino chain.
  • Biological Activity : Acts as a potent inhibitor of glucocerebroside synthetase (Ki = 0.7 µM), with stereochemical specificity (D-threo isomer is active). This highlights the critical role of stereochemistry in biological efficacy .

Oxygen-Containing Substituent Variations

1-(N-Ethylanilino)-3-phenoxypropan-2-ol
  • Structure: Substitutes the methoxy group with a phenoxy group.
  • Thermal Stability: Studied for its thermal degradation behavior in epoxy resin models.
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol
  • Structure: Replaces the N-ethylanilino group with a 2-nitroimidazole moiety.
  • Radiosensitizing Activity : Under hypoxic conditions, this compound is preferentially reduced by tumor cells, leading to cytotoxic adducts with macromolecules. Its methoxy group may stabilize the molecule during intracellular transport .

Sulfonate and Halogen Derivatives

Sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate
  • Structure : Introduces a sulfonate group, increasing water solubility.
  • Applications : Used in biochemical research, likely as a dye intermediate or buffer component due to its hydrophilic properties .
3-Chloro-1-methoxy-2-propanol
  • Structure: Replaces the amino group with a chlorine atom.
  • Reactivity : The chloro group enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in organic synthesis .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents CAS Number Key Properties/Applications References
1-(N-Ethylanilino)-3-methoxy-2-propanol N-ethylanilino, methoxy - Potential thermal stability
1-(Diethylamino)-3-methoxy-2-propanol Diethylamino, methoxy 3141-80-8 Industrial intermediate
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol 2-Nitroimidazole, methoxy - Hypoxia-selective radiosensitizer
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol Morpholino, decanoylamino - Glucocerebroside synthetase inhibitor

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